4-Fluoro-3-(trifluoroacetyl)benzenesulphonyl chloride
Overview
Description
4-Fluoro-3-(trifluoroacetyl)benzenesulphonyl chloride is an organic compound with the molecular formula C8H3ClF4O3S. It is a derivative of benzenesulphonyl chloride, featuring both fluoro and trifluoroacetyl substituents. This compound is known for its reactivity and is used in various chemical synthesis processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Fluoro-3-(trifluoroacetyl)benzenesulphonyl chloride typically involves the reaction of 4-fluorobenzenesulphonyl chloride with trifluoroacetic anhydride in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high purity.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where the reactants are mixed and heated to the required temperature. The process is monitored to maintain optimal reaction conditions, and the product is purified using techniques such as distillation or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-3-(trifluoroacetyl)benzenesulphonyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulphonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases, acids, and various nucleophiles. The reactions are typically carried out in solvents such as dichloromethane or acetonitrile, under controlled temperature and pressure conditions.
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield sulphonamide derivatives, while coupling reactions can produce complex aromatic compounds.
Scientific Research Applications
4-Fluoro-3-(trifluoroacetyl)benzenesulphonyl chloride has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis to introduce sulphonyl and fluoro groups into target molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It is involved in the development of new drugs and therapeutic agents, particularly those targeting specific enzymes or receptors.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-Fluoro-3-(trifluoroacetyl)benzenesulphonyl chloride involves its reactivity towards nucleophiles. The sulphonyl chloride group is highly electrophilic, making it susceptible to attack by nucleophiles, leading to the formation of new chemical bonds. This reactivity is exploited in various chemical synthesis processes to create complex molecules.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but lacks the fluoro substituent.
4-Fluoro-3-(trifluoromethyl)benzenesulfonyl chloride: Similar but with a trifluoromethyl group instead of a trifluoroacetyl group.
Uniqueness
4-Fluoro-3-(trifluoroacetyl)benzenesulphonyl chloride is unique due to the presence of both fluoro and trifluoroacetyl groups, which impart distinct reactivity and properties compared to other benzenesulphonyl chlorides. This makes it a valuable reagent in organic synthesis and various industrial applications.
Biological Activity
4-Fluoro-3-(trifluoroacetyl)benzenesulphonyl chloride (CAS No. 1065604-98-9) is a sulfonyl chloride compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features a fluorinated aromatic ring with a trifluoroacetyl group and a sulfonyl chloride moiety, which contributes to its reactivity and interaction with biological targets. The presence of fluorine atoms often enhances lipophilicity and metabolic stability, making such compounds attractive in drug design.
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, a related compound was shown to inhibit Bcl-2 and Bcl-xL proteins with high affinity, leading to reduced cancer cell viability (IC50 values around 10 nM) across multiple cancer cell lines . This suggests that this compound may also possess similar mechanisms of action.
Antimicrobial Activity
The compound has been investigated for antimicrobial properties, particularly against various bacterial strains. Its sulfonyl chloride group can react with nucleophiles in microbial cells, potentially leading to cell death. While specific data on this compound's antimicrobial efficacy is limited, related compounds have shown promising results in inhibiting bacterial growth.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The sulfonyl chloride moiety can form covalent bonds with active site residues in enzymes, inhibiting their function.
- Receptor Modulation : The compound may interact with cellular receptors, altering signal transduction pathways that regulate cell survival and apoptosis.
- Induction of Apoptosis : By inhibiting anti-apoptotic proteins like Bcl-2, this compound may promote programmed cell death in cancer cells .
Table 1: Biological Activity Summary
Activity Type | Related Compounds | Observed Effects |
---|---|---|
Anticancer | Bcl-2 inhibitors | IC50 ~ 10 nM in cancer cell lines |
Antimicrobial | Sulfonamide derivatives | Inhibition of bacterial growth |
Enzyme Inhibition | Various sulfonyl chlorides | Covalent modification of enzyme active sites |
Case Studies
- Antitumor Efficacy : A study evaluated the efficacy of a structurally similar compound in an H146 xenograft model, demonstrating significant tumor regression. However, the effect was not durable post-treatment cessation, indicating the need for further optimization .
- Antimicrobial Investigation : A related study explored the antimicrobial potential of sulfonamide derivatives against Gram-positive and Gram-negative bacteria, showing promising inhibition zones in agar diffusion assays.
Properties
IUPAC Name |
4-fluoro-3-(2,2,2-trifluoroacetyl)benzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3ClF4O3S/c9-17(15,16)4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYGYKLGLBUPJIN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)C(F)(F)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3ClF4O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.62 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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